2,3-Dimethyl-3,4-dihydro-2H-quinoxaline-1,6-dicarboxylic acid 1-tert-butyl ester
Overview
Description
Synthesis Analysis
The synthesis of quinoxaline derivatives, including 2,3-Dimethyl-3,4-dihydro-2H-quinoxaline-1,6-dicarboxylic acid 1-tert-butyl ester, involves various methods of synthetic strategies . These include the cyclocondensation of o-phenylenediamine with glyoxal, oxidation of aromatic diamines with many organic materials, and condensation of aromatic diamines and dicarbonyl derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a quinoxaline core, which is a nitrogen-containing heterocyclic compound . This core is modified with two methyl groups at the 2,3-positions and carboxylic acid ester groups at the 1,6-positions .Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions, including diazotization, nitration, oxidation, and substitution reactions . They can also undergo reduction, condensation, and cyclization reactions .Scientific Research Applications
Metal-Free Alkoxycarbonylation
- The compound has been utilized in metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones, using carbazates as eco-friendly ester sources. This process facilitates the efficient preparation of various quinoxaline-3-carbonyl compounds, highlighting its importance in sustainable chemistry practices (Xie et al., 2019).
Catalysis in Asymmetric Hydrogenation
- Derivatives of this compound have been used in creating rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This application is particularly significant in the production of chiral pharmaceutical ingredients (Imamoto et al., 2012).
Regioselectivity in Synthesis
- The compound plays a role in the regioselective synthesis of unsymmetrically substituted quinoxaline derivatives. This is crucial in the preparation of quinoxalines with different substituents, which has applications in the synthesis of diverse organic compounds (Csikós et al., 1999).
Novel Synthesis Approaches
- It has been used in novel synthesis methods like intramolecular defluorinative cyclization to produce new types of cyclic amino acids, indicating its role in innovative synthetic chemistry (Hao et al., 2000).
Fluorescence Derivatization
- The compound has been applied in the development of highly sensitive fluorescence derivatization reagents for alcohols in high-performance liquid chromatography, proving its utility in analytical chemistry (Yamaguchi et al., 1987).
Chirality Induction
- Research has shown its application in inducing single-handed helical chirality of polymer main chains, especially in ether solvents. This is significant in the field of polymer chemistry and material science (Nagata et al., 2014).
properties
IUPAC Name |
2,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoxaline-6-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-9-10(2)18(15(21)22-16(3,4)5)13-7-6-11(14(19)20)8-12(13)17-9/h6-10,17H,1-5H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGHOGSAJRLVJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C2=C(N1)C=C(C=C2)C(=O)O)C(=O)OC(C)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587595 | |
Record name | 1-(tert-Butoxycarbonyl)-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-3,4-dihydro-2H-quinoxaline-1,6-dicarboxylic acid 1-tert-butyl ester | |
CAS RN |
912763-35-0 | |
Record name | 1-(tert-Butoxycarbonyl)-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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